Einecs 300-488-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 300-488-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific details about this compound, including its chemical name and molecular formula, are essential for understanding its properties and applications.
Vorbereitungsmethoden
The preparation methods for Einecs 300-488-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to ensure consistent quality and high yield.
Analyse Chemischer Reaktionen
Einecs 300-488-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The reduction process involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one atom or group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired products and the nature of the compound.
Major Products: The major products formed from these reactions can vary widely, depending on the specific reaction pathways and conditions.
Wissenschaftliche Forschungsanwendungen
Einecs 300-488-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms and cellular processes.
Medicine: In the medical field, this compound may be investigated for its potential therapeutic properties and applications in drug development.
Industry: Industrial applications may include its use in the production of materials, chemicals, and other products.
Wirkmechanismus
The mechanism of action of Einecs 300-488-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity.
Pathways Involved: The pathways involved in the compound’s action may include metabolic pathways, signaling pathways, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Einecs 300-488-8 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or properties may include those listed in the EINECS inventory with comparable chemical characteristics.
Uniqueness: The unique aspects of this compound may include its specific chemical structure, reactivity, and applications that distinguish it from other compounds.
Eigenschaften
CAS-Nummer |
93940-88-6 |
---|---|
Molekularformel |
C24H32N2O5 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25NO2.C5H7NO3/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;7-4-2-1-3(6-4)5(8)9/h3-7,10-15,19-22H,8-9H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI-Schlüssel |
HYUYCADVBROMHK-HVDRVSQOSA-N |
Isomerische SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.